molecular formula C9H14N2O2 B1647318 [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine CAS No. 1016765-58-4

[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine

Cat. No.: B1647318
CAS No.: 1016765-58-4
M. Wt: 182.22 g/mol
InChI Key: IOWOFWHVCQMKGA-UHFFFAOYSA-N
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Description

[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine: is an organic compound with the molecular formula C9H14N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound features a methanamine group attached to the 3-position of the pyridine ring, with a 2-(2-methoxyethoxy) substituent at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxaldehyde.

    Formation of Intermediate: The aldehyde group is first converted to a nitrile via a reaction with hydroxylamine hydrochloride and sodium acetate.

    Reduction: The nitrile is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.

    Etherification: The final step involves the etherification of the amine with 2-(2-methoxyethoxy)ethanol under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine can undergo oxidation reactions, typically forming corresponding oxides or N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity. The 2-(2-methoxyethoxy) substituent may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
  • [2-(2-Methoxyethoxy)pyridin-2-yl]methanamine
  • [2-(2-Methoxyethoxy)pyridin-3-yl]ethanamine

Uniqueness

Compared to similar compounds, [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-5-6-13-9-8(7-10)3-2-4-11-9/h2-4H,5-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWOFWHVCQMKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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